N*1*-Furan-2-ylmethyl-N*1*-isopropyl-ethane-1,2-diamine
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Overview
Description
N1-Furan-2-ylmethyl-N1-isopropyl-ethane-1,2-diamine is a chemical compound characterized by the presence of a furan ring and an ethane-1,2-diamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Furan-2-ylmethyl-N1-isopropyl-ethane-1,2-diamine typically involves the reaction of furan-2-carbaldehyde with isopropylamine, followed by the reduction of the resulting imine to yield the desired diamine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-Furan-2-ylmethyl-N1-isopropyl-ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imine intermediate can be reduced to form the diamine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the presence of suitable leaving groups and nucleophiles .
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, reduced diamines, and substituted amine derivatives .
Scientific Research Applications
N1-Furan-2-ylmethyl-N1-isopropyl-ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of bio-based polyimides and other eco-friendly polymers.
Mechanism of Action
The mechanism of action of N1-Furan-2-ylmethyl-N1-isopropyl-ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N1-Furan-2-ylmethyl-N1-ethyl-ethane-1,2-diamine
- N1-Furan-2-ylmethyl-N1-methyl-ethane-1,2-diamine
- N1-Furan-2-ylmethyl-N1-tert-butyl-ethane-1,2-diamine
Uniqueness
N1-Furan-2-ylmethyl-N1-isopropyl-ethane-1,2-diamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its steric and electronic characteristics, making it a valuable compound for various applications .
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N'-propan-2-ylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-9(2)12(6-5-11)8-10-4-3-7-13-10/h3-4,7,9H,5-6,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHOQXSGBXAMNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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